N-Boc-L-缬氨酰-L-亮氨酰-N-羟基琥珀酰亚胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester generally involves the coupling of the corresponding carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent. Recent advancements have introduced more efficient strategies, such as employing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis, allowing the reaction to proceed under mild conditions without the need for additional acid/base, making the process environmentally benign and cost-effective (Huang & Feng, 2016).

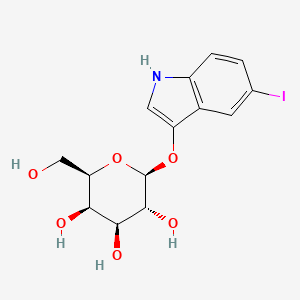

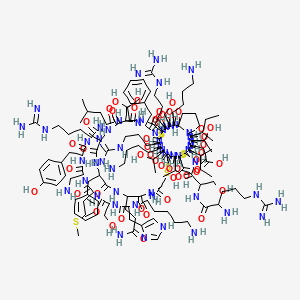

Molecular Structure Analysis

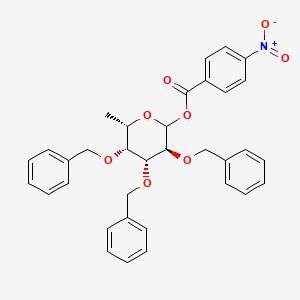

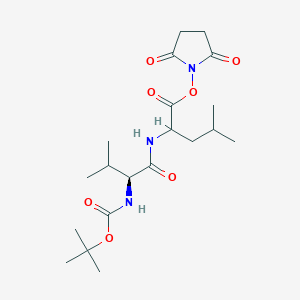

The molecular structure of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is characterized by its active ester functionality, which is highly reactive towards nucleophilic attack by amino groups. This reactivity is crucial for its application in peptide bonding. Detailed structural analysis, such as crystal structure determination, provides insight into the molecule's conformation and reactivity (Narula, Patel, Singh, & Chauhan, 1990).

Chemical Reactions and Properties

N-Hydroxysuccinimide esters, including the specific molecule , are known for their versatility in chemical reactions. They can react with active methylene compounds under basic conditions to produce substituted tetramic acids, showcasing their broad reactivity spectrum. Such reactions are essential for synthesizing various bioactive molecules and functional materials (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

Physical Properties Analysis

The physical properties of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester, such as solubility, melting point, and stability, are influenced by its structural features. These properties are crucial for determining the conditions under which the compound can be stored and handled without undergoing degradation or loss of reactivity. The susceptibility of NHS esters to hydrolysis, especially in the presence of moisture, necessitates careful handling and storage conditions to maintain their reactivity (Klykov & Weller, 2015).

Chemical Properties Analysis

The chemical properties of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester, such as reactivity towards nucleophiles, hydrolysis rates, and stability under various pH conditions, are central to its application in peptide synthesis and bioconjugation. Understanding these properties enables the optimization of reaction conditions and the development of new methodologies for peptide and protein modification (Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization, Lim et al., 2014).

科学研究应用

有机合成和药物开发中的作用

N-Boc-L-缬氨酰-L-亮氨酰-N-羟基琥珀酰亚胺酯用于合成复杂的有机分子。其应用范围延伸到前药的开发以及对药理活性化合物的修饰,以提高其生物利用度和功效。例如,已经开发出酯前药以增强抗病毒药物的药代动力学特性,展示了这类化合物在药物化学中的关键作用(Hanadi Sinokrot et al., 2017)。

在材料科学中的应用

在材料科学中,类似N-Boc-L-缬氨酰-L-亮氨酰-N-羟基琥珀酰亚胺酯的化合物有助于制备和修改具有潜在生物医学应用的聚合物。例如,开发出可用于药物传递系统或作为医疗器械组件的生物相容材料,突显了这些化学工具在为医疗挑战创造创新解决方案方面的多功能性(Zilin Ni et al., 2016)。

对肽研究和治疗的贡献

该化合物在肽合成中的作用显著,特别是在形成对于创造治疗性肽和蛋白质至关重要的肽键方面。这种应用强调了这类酯在开发针对各种疾病的新治疗方法中的重要性,为设计具有特定生物活性的肽提供了一条途径(Jennifer G. Myles et al., 2018)。

在生物共轭化学中的重要性

此外,N-Boc-L-缬氨酰-L-亮氨酰-N-羟基琥珀酰亚胺酯在生物共轭化学中发挥着至关重要的作用,它使生物分子与其他实体(如药物、成像剂或靶向基团)结合。这种应用对于开发靶向治疗和诊断方法至关重要,代表了化学合成和生物医学研究之间的桥梁(C. Che et al., 2011)。

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBQOJZFQOOYKN-VYIIXAMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。